molecular formula C21H26N2O4 B2580159 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone CAS No. 1219911-60-0

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone

Cat. No. B2580159
CAS RN: 1219911-60-0
M. Wt: 370.449
InChI Key: CVSUSOFRKSXEAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .

Scientific Research Applications

Antitubercular Activity

Research has highlighted the synthesis of compounds structurally related to (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone with potent antitubercular activities. For instance, a series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and showed minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Mycobacterium tuberculosis H37Rv. A specific compound from this series demonstrated 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant, extensively drug-resistant, and rifampicin-resistant clinical isolates of M. tuberculosis, indicating its potential as a novel antitubercular agent (Bisht et al., 2010).

Anticancer Activity

Further studies have explored the anticancer properties of related compounds, showing that derivatives of this compound can exhibit significant anticancer activities. For example, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated in vitro anticancer activity against human breast cancer cell lines, underscoring the potential of these compounds in anticancer drug development (Mallikarjuna et al., 2014).

Neuroprotective Activity

Additionally, research on antioxidants related to this compound structure has shown that certain derivatives may possess neuroprotective properties. These compounds were effective in preventing ATP level decreases caused by hypoxia in astrocytes and demonstrated powerful neuroprotective effects in models of brain damage, suggesting potential applications in treating neurodegenerative diseases (Largeron et al., 2001).

Antimicrobial Activity

The scope of research also extends to antimicrobial activities, where new pyridine derivatives structurally akin to the compound of interest have shown variable and modest activity against bacterial and fungal strains. This suggests the potential utility of these compounds in developing new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c24-20(14-3-1-2-4-14)22-7-9-23(10-8-22)21(25)17-12-16(17)15-5-6-18-19(11-15)27-13-26-18/h5-6,11,14,16-17H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSUSOFRKSXEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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